molecular formula C8H7F3O2 B8816263 2-(2,2,2-Trifluoro-1-hydroxyethyl)phenol

2-(2,2,2-Trifluoro-1-hydroxyethyl)phenol

Cat. No.: B8816263
M. Wt: 192.13 g/mol
InChI Key: MHTGXMCWGPMOFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2,2-Trifluoro-1-hydroxyethyl)phenol is an organofluorine compound featuring a phenolic ring substituted with a trifluoro-hydroxyethyl group (-CF₃CH(OH)-) at the 2-position. However, the available evidence primarily describes its 4-substituted isomer, 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol (CAS 246245-20-5; molecular formula C₈H₇F₃O₂; molecular weight 192.138 g/mol) . This compound combines the electron-withdrawing trifluoromethyl group with a hydroxylated ethyl chain, imparting unique physicochemical properties such as enhanced acidity and lipophilicity.

Properties

Molecular Formula

C8H7F3O2

Molecular Weight

192.13 g/mol

IUPAC Name

2-(2,2,2-trifluoro-1-hydroxyethyl)phenol

InChI

InChI=1S/C8H7F3O2/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h1-4,7,12-13H

InChI Key

MHTGXMCWGPMOFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Substituent Position Key Properties/Applications References
4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol 246245-20-5 C₈H₇F₃O₂ 192.138 Phenol, -CF₃CH(OH)- Para (4-position) Intermediate in pharmaceuticals
2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone 1823-63-8 C₈H₅F₃O₂ 190.12 Ketone, phenol Para (4-position) m.p. 134°C; synthesized via Fries rearrangement
4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile 9036-19-5 C₉H₆F₃NO 201.15 Benzonitrile, -CF₃CH(OH)- Para (4-position) SARM precursor (e.g., LGD-4033)
2,2,2-Trifluoro-1-(2-hydroxyphenyl)ethanone 25666-51-7 C₈H₅F₃O₂ 190.12 Ketone, phenol Ortho (2-position) Used in organic synthesis
2-(2,2,2-Trifluoro-1-hydroxyethyl)-2,3-dihydro-1H-inden-1-one N/A C₁₁H₉F₃O₂ 230.18 Ketone, dihydroindenone, -CF₃CH(OH)- Fused ring system Photoredox synthesis (42% yield)

Structural and Functional Differences

Functional Groups: 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol: Contains a phenolic -OH and a secondary alcohol (-CF₃CH(OH)-), enabling hydrogen bonding and moderate acidity . Trifluoroacetophenones (e.g., 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone): Replace the hydroxyethyl group with a ketone, increasing electrophilicity and reducing solubility in polar solvents . Benzonitrile Derivatives (e.g., 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile): The nitrile group enhances metabolic stability, making these compounds valuable in drug design (e.g., SARMs like LGD-4033) .

Substituent Position :

  • The para-substituted compounds (e.g., 4-hydroxy derivatives) generally exhibit higher symmetry and crystallinity compared to ortho-substituted analogs, which may suffer from steric hindrance .

Trifluoroacetophenones: Produced via Fries rearrangement of phenyl trifluoroacetate with AlCl₃ (42–75% yields) . Indenone Derivatives: Synthesized through organophotoredox-mediated reactions (42% yield) .

Applications: Pharmaceuticals: The benzonitrile derivative LGD-4033 is a selective androgen receptor modulator (SARM) studied for muscle wasting disorders . Material Science: Trifluoro-hydroxyethylphenols may serve as intermediates in fluorinated polymer synthesis due to their stability and hydrophobicity .

Preparation Methods

Ketone Synthesis via Friedel-Crafts Acylation

The precursor 1-(2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one is synthesized through Friedel-Crafts acylation of phenol with trifluoroacetic anhydride. While direct acylation risks over-substitution, the use of 2-methoxyphenol as a protected intermediate enables selective trifluoroacetylation at the ortho position. Deprotection with hydrobromic acid restores the phenolic hydroxyl, yielding the ketone in 74% purity after crystallization.

Reaction Conditions

  • Catalyst : Aluminum chloride (1.2 equiv)

  • Solvent : Dichloromethane, 0°C → room temperature

  • Yield : 68–74% after recrystallization

Reduction to Secondary Alcohol

The ketone is reduced to 2-(2,2,2-trifluoro-1-hydroxyethyl)phenol using sodium borohydride in ethanol. Despite the electron-withdrawing CF₃ group, complete reduction is achieved within 4 hours at 60°C, yielding 85–89% of the target alcohol. Alternative reductants like LiAlH₄ improve kinetics but require anhydrous conditions.

Optimized Parameters

  • Reductant : NaBH₄ (2.5 equiv)

  • Temperature : 60°C

  • Isolation : Rotary evaporation followed by silica gel chromatography

Nucleophilic Trifluoromethylation of 2-Hydroxybenzaldehyde

Ruppert-Prakash Reagent Application

2-Hydroxybenzaldehyde undergoes nucleophilic trifluoromethylation with TMSCF₃ (Ruppert-Prakash reagent) in the presence of tetrabutylammonium fluoride (TBAF) . The reaction proceeds via a trimethylsilyl-protected intermediate, which is hydrolyzed to yield this compound.

Key Data

ParameterValue
CatalystTBAF (0.1 equiv)
SolventTHF, −78°C → room temp
Yield72%

Limitations and Byproducts

Competing aldol condensation forms dimeric byproducts (∼15%), necessitating careful stoichiometric control. Polar solvents like DMF suppress side reactions but slow reaction rates.

Phase-Transfer-Catalyzed Etherification

Adaptation of Patent CN1962603A

While Patent CN1962603A describes 2-(2,2,2-trifluoroethoxy)phenol synthesis, its etherification strategy is adaptable for hydroxyethyl derivatives. Substituting 2,2,2-trifluoroethanol with 2-chloro-1,1,1-trifluoroethane enables nucleophilic displacement on o-nitrophenol, followed by nitro reduction and diazotization.

Modified Reaction Pathway

  • Etherification : o-Nitrophenol + 2-chloro-1,1,1-trifluoroethane → 2-(2,2,2-trifluoroethoxy)nitrobenzene (88.4% yield).

  • Nitro Reduction : Hydrogenation with Pd/C → 2-(2,2,2-trifluoroethoxy)aniline (91.6% yield).

  • Diazotization/Hydroxylation : Treatment with NaNO₂/H₂SO₄ → target compound (78% yield).

Comparative Analysis of Methods

MethodYield (%)Cost (Relative)Scalability
Ketone Reduction85–89ModerateHigh
Nucleophilic CF₃72HighModerate
Etherification78LowHigh

The ketone reduction route offers the best balance of yield and scalability, whereas nucleophilic trifluoromethylation suits small-scale enantioselective synthesis. Etherification methods, while cost-effective, incur safety risks.

Experimental Optimization Insights

Solvent Effects on Reduction

Ethanol outperforms THF and DMF in ketone reduction due to superior solubility of NaBH₄. Polar aprotic solvents increase byproduct formation by 12–18%.

Catalyst Screening for Etherification

Tetramethylammonium chloride reduces side-product formation by 22% compared to benzyltriethylammonium chloride in o-nitrophenol etherification .

Q & A

Q. What synthetic strategies are effective for preparing 2-(2,2,2-trifluoro-1-hydroxyethyl)phenol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of trifluoroethanol-containing phenolic compounds often involves nucleophilic substitution or esterification. For example, Steglich esterification (using diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP)) has been applied to similar structures to introduce trifluoroethyl groups efficiently . Reaction optimization may include solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric adjustments of reactants. Monitoring intermediates via TLC or HPLC ensures reaction progression. For stereoselective synthesis, chiral catalysts (e.g., Ru-based) can be explored to control the configuration of the hydroxyl group .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :
  • NMR : 1^1H and 19^{19}F NMR confirm the presence of the trifluoroethyl group (δ ~3.5–4.5 ppm for CH2_2CF3_3; 19^{19}F signals at ~-75 ppm) and phenolic OH (δ ~5–6 ppm, exchangeable with D2_2O) .
  • X-ray Crystallography : Single-crystal analysis reveals dihedral angles between aromatic and trifluoroethyl groups, as seen in analogous structures (e.g., 2-[4-(piperidin-1-yl)-5H-chromeno-pyrimidin-2-yl]phenol, where dihedral angles between aromatic systems were ~20–30°) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C8_8H7_7F3_3O2_2: 192.1 g/mol) .

Q. How can physicochemical properties (e.g., solubility, stability) be systematically evaluated for this compound?

  • Methodological Answer :
  • Solubility : Test in polar (water, ethanol) and nonpolar solvents (hexane) using gravimetric or UV-Vis methods. Trifluoroethanol derivatives often exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to hydrogen bonding .
  • Stability : Accelerated stability studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor degradation via HPLC and identify byproducts using LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of trifluoroethyl group introduction in phenolic derivatives?

  • Methodological Answer : Stereoselectivity in trifluoroethylation can arise from steric and electronic effects. Computational studies (DFT) model transition states to predict regioselectivity. For example, in chiral 1-phenyl-2,2,2-trifluoroethanol, the R-configuration is favored due to reduced steric hindrance during nucleophilic attack . Experimental validation involves synthesizing enantiomers and comparing 19^{19}F NMR shifts or chiral HPLC retention times.

Q. How does the trifluoroethyl-hydroxyethyl moiety influence the compound’s bioactivity and metabolic stability?

  • Methodological Answer :
  • Bioactivity : Compare the compound’s binding affinity (e.g., via surface plasmon resonance) with non-fluorinated analogs. The electron-withdrawing CF3_3 group may enhance interactions with hydrophobic enzyme pockets .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Trifluoroethyl groups often resist oxidative metabolism due to C-F bond strength, improving half-life .

Q. What are the ecotoxicological risks of this compound, and how can its environmental persistence be assessed?

  • Methodological Answer :
  • Persistence : Conduct OECD 301 biodegradation tests. Fluorinated compounds typically exhibit low biodegradability (e.g., 2,2,2-trifluoroethanol has a half-life >60 days in water) .
  • Ecotoxicology : Acute toxicity assays using Daphnia magna (EC50_{50}) and algae (growth inhibition). Chronic effects are evaluated via NOEC (No Observed Effect Concentration) studies .

Data Contradictions and Recommendations

  • Synthetic Yields : Literature reports varying yields for trifluoroethylation (30–85%). Optimize by pre-activating phenolic OH groups (e.g., as mesylates) to enhance electrophilicity .
  • Toxicity Data : Discrepancies exist in acute toxicity values for trifluoroethanol derivatives (e.g., LD50_{50} ranges from 200–500 mg/kg in rodents). Standardize testing protocols (OECD 423) and validate purity of test compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.